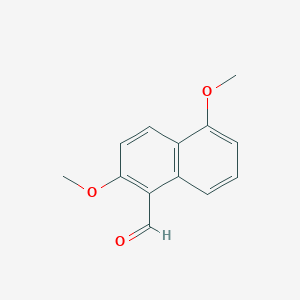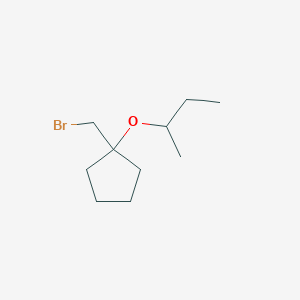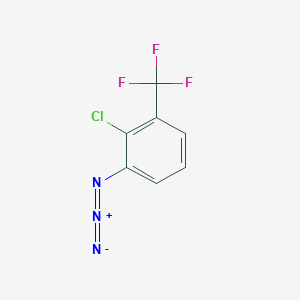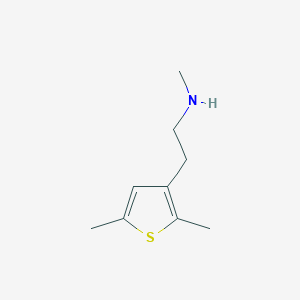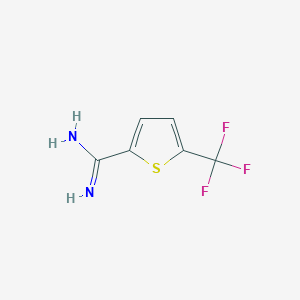
5-(Trifluoromethyl)thiophene-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)thiophene-2-carboximidamide is an organic compound with the molecular formula C6H5F3N2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a trifluoromethyl group at the 5-position and a carboximidamide group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-(Trifluoromethyl)thiophene-2-carboxylic acid with appropriate reagents to form the carboximidamide derivative . The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for 5-(Trifluoromethyl)thiophene-2-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)thiophene-2-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines[5][5].
Applications De Recherche Scientifique
5-(Trifluoromethyl)thiophene-2-carboximidamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)thiophene-2-carboximidamide involves its interaction with specific molecular targets. For instance, as an inhibitor of neuronal nitric oxide synthase, the compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition can reduce the production of nitric oxide, which is implicated in various pathological conditions . The molecular pathways involved include the modulation of nitric oxide signaling, which plays a role in neurotransmission, vasodilation, and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Trifluoromethyl)thiophene-2-carboxylic acid: This compound is structurally similar but lacks the carboximidamide group.
2,5-Bis(trifluoromethyl)thiophene: This compound contains two trifluoromethyl groups and is used in the synthesis of various fluorinated thiophene derivatives.
Uniqueness
5-(Trifluoromethyl)thiophene-2-carboximidamide is unique due to the presence of both the trifluoromethyl and carboximidamide groups, which confer distinct chemical and biological properties. Its ability to act as a selective inhibitor of neuronal nitric oxide synthase sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Propriétés
Numéro CAS |
1260663-11-3 |
|---|---|
Formule moléculaire |
C6H5F3N2S |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
5-(trifluoromethyl)thiophene-2-carboximidamide |
InChI |
InChI=1S/C6H5F3N2S/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H3,10,11) |
Clé InChI |
XKVMMOZZCWGHSX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)C(F)(F)F)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


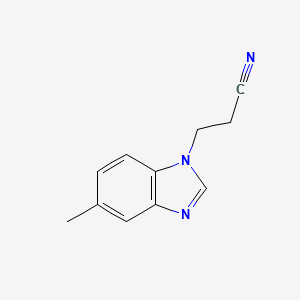
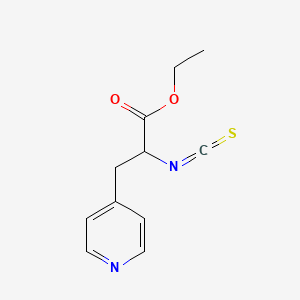
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)
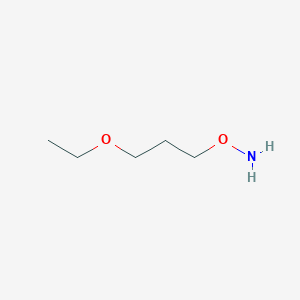
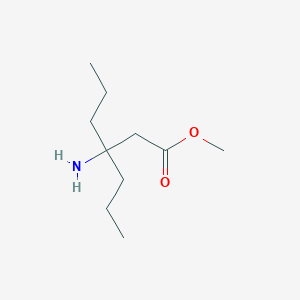
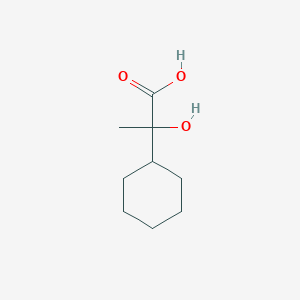
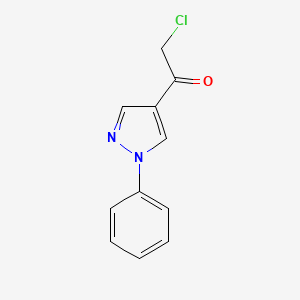
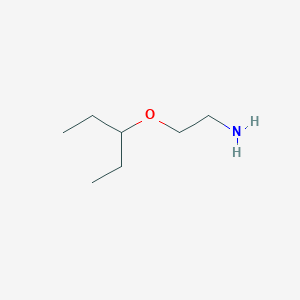
![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
